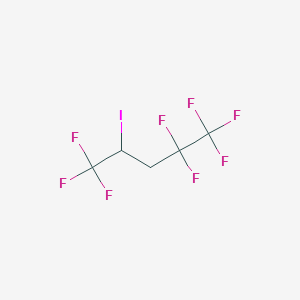

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane

Description

Properties

IUPAC Name |

1,1,1,2,2,5,5,5-octafluoro-4-iodopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLCHUYCGAPWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F8I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672904 | |

| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209623-58-4 | |

| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Coupling of Perfluoroethyliodide and Tetrafluoropropene

The most widely documented method involves the thermal coupling of perfluoroethyliodide (CF₃CF₂I) with 1,1,2,2-tetrafluoropropene (CF₂=CHCF₃) under autogenous pressure. This reaction proceeds via radical addition mechanisms at elevated temperatures (180–230°C) in stainless steel or nickel alloy reactors. The exothermic reaction forms 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane as the primary product, with optimal yields achieved at a 1.5:1 molar ratio of CF₃CF₂I to CF₂=CHCF₃.

Table 1: Reaction Conditions and Yields

| Reactant Ratio (CF₃CF₂I:CF₂=CHCF₃) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1:1 | 180 | 52 |

| 1.5:1 | 210 | 78 |

| 2:1 | 230 | 65 |

Side products include bis(perfluoroethyl) derivatives, which are minimized by maintaining reactant ratios below 2.5:1. Post-reaction purification employs fractional distillation under reduced pressure (20–30 mmHg) to isolate the target compound with >98% purity.

Catalytic Dehydroiodination

An alternative route involves dehydroiodination of 1,1,1,2,2,3,3,6,6,7,7,8,8,9,9,10,10,10-octadecafluorodec-4-ene intermediates. This method, detailed in patent literature, uses palladium-based catalysts (e.g., Pd/C) at 150–200°C to selectively remove hydrogen iodide, yielding the desired octafluoropentane derivative. The reaction requires anhydrous conditions to prevent hydrolysis of the iodide functionality.

Nucleophilic Substitution Reactions

Displacement of Fluorinated Sulfonates

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is synthesized via nucleophilic substitution of mesylates or tosylates using sodium iodide in hexamethylphosphoramide (HMPA). For example, 4-mesyl-1,1,1,2,2,5,5,5-octafluoropentane reacts with NaI (3 equiv.) in HMPA at 85°C for 4.5 hours, achieving 61% yield. The polar aprotic solvent facilitates iodide ion dissociation, enhancing reaction kinetics.

Table 2: Solvent Effects on Substitution Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HMPA | 85 | 4.5 | 61 |

| DMF | 100 | 6 | 42 |

| DMSO | 120 | 3 | 55 |

Phase-Transfer Catalyzed Iodination

A scalable approach employs phase-transfer catalysis (PTC) with Aliquat® 336 (trioctylmethylammonium chloride). In this method, 4-chloro-1,1,1,2,2,5,5,5-octafluoropentane undergoes iodide displacement in a biphasic water/ether system. The catalyst shuttles iodide ions into the organic phase, enabling complete conversion within 12 hours at 90°C. This method reduces solvent waste compared to traditional HMPA-based protocols.

Characterization and Analytical Data

Spectroscopic Identification

Purity Assessment

Gas chromatography (GC) analysis using a DB-5 column (30 m × 0.32 mm) confirms >99% purity, with retention time 12.7 minutes under isothermal conditions (100°C).

Applications and Derivatives

Chemical Reactions Analysis

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated alcohols or reduction to form fluorinated hydrocarbons.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Refrigeration and Air Conditioning

The compound is utilized as a refrigerant due to its low global warming potential (GWP) and non-flammability. Recent innovations in refrigeration technology emphasize the need for environmentally friendly refrigerants. 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane serves as a potential replacement for traditional hydrofluorocarbons (HFCs) that contribute to climate change .

Foam Blowing Agents

In the production of foams for insulation and packaging materials, 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane acts as an effective blowing agent. Its properties allow for the generation of stable foam structures that are lightweight yet strong .

Solvents

The compound's unique solubility characteristics make it suitable for use as a solvent in various chemical reactions. Its ability to dissolve both polar and non-polar substances enhances its utility in synthetic organic chemistry .

Fire Extinguishants

Due to its chemical stability and non-toxic nature when used in controlled environments, 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is being explored as a fire extinguishing agent. Its efficacy in suppressing flames without leaving harmful residues makes it an attractive option for industrial fire safety .

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Refrigeration | Used as a refrigerant in cooling systems | Low GWP and non-flammable |

| Foam Blowing Agent | Generates foams for insulation and packaging | Lightweight and strong foam structures |

| Solvent | Dissolves polar and non-polar substances | Versatile in synthetic organic chemistry |

| Fire Extinguishant | Suppresses flames without harmful residues | Environmentally friendly alternative |

Case Study 1: Refrigeration Innovations

A recent study evaluated the performance of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane as a refrigerant in commercial refrigeration systems. Results indicated that the compound maintained efficiency comparable to traditional HFCs while significantly reducing environmental impact.

Case Study 2: Foam Production

In an industrial application for foam production using 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane as a blowing agent demonstrated enhanced thermal insulation properties compared to conventional agents. The study highlighted improvements in energy efficiency for buildings insulated with this foam.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1,1,1,2,2,3,3,5,5,5-Decafluoro-4-Iodo-4-(Trifluoromethyl)Pentane (CAS 102780-88-1)

- Molecular Formula : C₆F₁₃I

- Molecular Weight : 445.95 g/mol

- Boiling Point : 114.6°C at 760 mmHg

- Density : 2.05 g/cm³

- Key Features: Contains a decafluorinated backbone with an additional trifluoromethyl (-CF₃) group at the 4-position, increasing steric bulk and electron-withdrawing effects compared to the target compound.

1,1,2,3,4,5,5,5-Octafluoro-1-Iodo-4-(Trifluoromethyl)-2-Pentene (CAS Not Provided)

- Molecular Formula : C₆F₁₁I (inferred)

- Key Features : An unsaturated analog with a double bond at the 2-position. The presence of unsaturation increases reactivity, making it suitable for polymerization or cycloaddition reactions. Its synthesis likely involves iodine elimination from saturated precursors .

Shorter-Chain Analogs (Butane Derivatives)

1,1,1,2,2,3,3-Heptafluoro-4-Iodobutane (CAS 374-98-1)

1,1,1,2,2,3,4,4,4-Nonafluoro-3-Iodobutane (CAS 375-51-9)

- Molecular Formula : C₄HF₉I

- Key Features : Higher fluorination (nine fluorine atoms) and iodine placement at the 3-position create distinct electronic effects. Such compounds are precursors for synthesizing fluorinated ethers or telomers .

Functionalized Derivatives

4,5,5,5-Tetrafluoro-4-Trifluoromethyl-2-Iodopentan-1-Ol (CAS 114810-56-9)

- Molecular Formula : C₆H₆F₇IO

- Molecular Weight : 354 g/mol

- Key Features : Incorporates a hydroxyl (-OH) group, significantly altering polarity and solubility compared to fully fluorinated analogs. This compound is light-sensitive and may serve as a building block for fluorinated pharmaceuticals or agrochemicals .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane | C₅H₂F₈I | 354.0 (estimated) | Not Reported | Not Reported | Iodo, octafluoro |

| 1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane | C₆F₁₃I | 445.95 | 114.6 | 2.05 | Iodo, decafluoro, -CF₃ |

| 1,1,1,2,2,3,3-heptafluoro-4-iodobutane | C₄H₂F₇I | 295.96 | Not Reported | Not Reported | Iodo, heptafluoro |

| 4,5,5,5-tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol | C₆H₆F₇IO | 354.0 | Not Reported | Not Reported | Iodo, tetrafluoro, -OH, -CF₃ |

Biological Activity

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane (C₅H₃F₈I) is a halogenated hydrocarbon notable for its unique structure characterized by both iodine and fluorine atoms. This compound has garnered attention in various fields including organic chemistry and medicinal research due to its potential biological activities and applications in drug development. This article explores the biological activity of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane through a review of its chemical properties, mechanisms of action, and relevant case studies.

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is synthesized primarily through the iodination of fluorinated pentane derivatives. The synthesis typically involves reactions such as:

- Iodination of Fluorinated Pentanes : Using iodine in the presence of a catalyst.

- Substitution Reactions : The iodine atom can be replaced by nucleophiles like hydroxyl or amino groups under specific conditions.

The compound's molecular structure is significant for its reactivity and interaction with biological systems.

The biological activity of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Halogen Bonding : The presence of iodine allows for unique interactions with electron-rich sites in biomolecules.

- Hydrophobic Interactions : The fluorinated nature of the compound enhances its hydrophobic character which can influence membrane permeability and protein interactions .

Biological Activity

Research indicates that 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that halogenated compounds often possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes.

- Potential Anticancer Activity : Preliminary research suggests that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways .

Case Studies

A selection of studies highlights the biological implications of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane:

Applications in Research

The unique properties of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane make it a valuable compound in several research areas:

Q & A

Q. Methodological Answer :

- ¹⁹F NMR : Distinguish between equatorial and axial fluorine atoms based on chemical shifts (δ -70 to -120 ppm) and coupling constants (J₆F-F ~10–20 Hz) .

- Mass Spectrometry (HRMS) : Use electron ionization (EI) to confirm molecular ion clusters (M⁺, M⁺+2 for iodine isotopes) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in solid-state structures, particularly for iodinated positions .

Advanced Research: How does the compound’s reactivity vary in supercritical CO₂ versus traditional solvents?

Q. Methodological Answer :

- Experimental Design : Conduct parallel reactions in scCO₂ and hexane, monitoring kinetics via in-situ IR spectroscopy .

- Data Interpretation : Compare activation parameters (ΔH‡, ΔS‡) to assess solvent effects on transition-state stabilization. scCO₂’s low viscosity may enhance diffusion-limited reactions but reduce polarity-driven stabilization .

Basic Research: What are the compound’s stability profiles under thermal stress, and how can degradation pathways be inhibited?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for perfluorinated compounds) .

- Stabilization Strategies : Add radical scavengers (e.g., BHT) to suppress iodine-mediated chain reactions. Store in amber vials under argon to prevent photolytic/oxidative degradation .

Advanced Research: How does the compound interact with environmental matrices, and what analytical methods detect its transformation products?

Q. Methodological Answer :

- Environmental Simulation : Use soil/water microcosms spiked with the compound, followed by LC-MS/MS to track degradation products (e.g., fluorinated carboxylic acids) .

- Isotope-Labeling : Introduce ¹³C or ¹⁸O labels to trace metabolic pathways in microbial communities .

Advanced Research: What role does the compound play in designing high-performance fluoropolymers, and how can polymerization conditions be optimized?

Q. Methodological Answer :

- Copolymerization : Use radical initiators (e.g., persulfates) to incorporate the compound into fluoropolymer backbones. Monitor molecular weight via GPC .

- Optimization : Adjust iodine content to balance reactivity (iodine as a chain-transfer agent) and thermal stability .

Advanced Research: How can researchers reconcile contradictory data on the compound’s catalytic activity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.